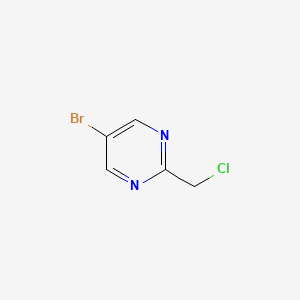

5-bromo-2-(chloromethyl)Pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-4-2-8-5(1-7)9-3-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWREPDNZURRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608672 | |

| Record name | 5-Bromo-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944903-00-8, 944900-08-7 | |

| Record name | 5-Bromo-2-(chloromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Chloromethyl Pyrimidine

Established Synthetic Pathways

The synthesis of 5-bromo-2-(chloromethyl)pyrimidine (B1320968) can be broadly categorized into one-step and multi-step strategies, each with distinct starting materials and reaction schemes.

One-Step Synthesis from Precursors

Another one-step approach utilizes 2-bromomalonaldehyde (B19672) and an amidine compound as starting materials. google.com This method is characterized by its operational simplicity, short reaction time, and low cost, providing an efficient pathway to 5-bromo-2-substituted pyrimidines. google.com

Multi-Step Approaches via Halogenation and Chloromethylation

Multi-step syntheses provide an alternative route, often allowing for greater control over the introduction of functional groups. A common multi-step pathway begins with a pyrimidine (B1678525) derivative, which undergoes sequential bromination and chlorination steps.

A typical sequence involves the bromination of 2-hydroxypyrimidine (B189755) to produce 5-bromo-2-hydroxypyrimidine. chemicalbook.com This intermediate is subsequently chlorinated to afford this compound. chemicalbook.com The chlorination step can be achieved using various chlorinating agents. chemicalbook.com

Optimization of Synthetic Efficiency and Yield

Significant research has been directed towards optimizing the synthesis of this compound to improve efficiency, yield, and environmental footprint.

Catalytic Systems and Reaction Conditions

The choice of catalytic system and reaction conditions plays a pivotal role in the efficiency of the synthesis. In the one-step synthesis from 2-hydroxypyrimidine, organic amines such as triethylamine, diisopropylethylamine, N,N-dimethylaniline, or N,N-dimethylbenzylamine are used to catalyze the chlorination step at relatively low temperatures, enhancing safety and energy efficiency. google.com The use of hydrogen peroxide as a catalyst in the initial bromination step is also a key feature. google.compatsnap.com

The following table details the impact of varying reaction conditions on the yield and purity of 5-bromo-2-chloropyrimidine (B32469), a closely related intermediate, which highlights the principles of optimization applicable to the target compound.

| Molar Ratio (HBr:2-hydroxypyrimidine) | Molar Ratio (H₂O₂:2-hydroxypyrimidine) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1:1 | 1:1 | 100 | 8 | - | - |

| 2:1 | 2:1 | 40 | 12 | 99.4 | 98.9 |

| 3:1 | 5:1 | 30 | 14 | - | - |

| Data derived from a patent describing the synthesis of 5-bromo-2-chloropyrimidine, illustrating the optimization of reaction parameters. google.compatsnap.com |

For multi-step syntheses, palladium-catalyzed cross-coupling reactions are sometimes employed in the synthesis of related brominated pyrimidine derivatives, suggesting the potential for such catalytic systems in optimizing the synthesis of the target compound. researchgate.net

Process Intensification and Environmental Considerations

Process intensification aims to develop safer, more efficient, and environmentally friendly manufacturing processes. In the context of this compound synthesis, this is achieved by simplifying the production process and reducing the use of hazardous materials. google.com For instance, moving from traditional bromination reactions that use bromine vapor, which is corrosive and harmful, to systems utilizing hydrobromic acid and hydrogen peroxide significantly improves the environmental profile of the synthesis. google.com

The concept of flow chemistry, which involves performing reactions in continuous-flow reactors, offers a powerful tool for process intensification. This approach can lead to shorter reaction times, improved control over reaction parameters, and reduced formation of byproducts. researchgate.net While not explicitly detailed for this specific compound in the provided results, the application of flow chemistry to similar bromination reactions highlights its potential for enhancing the synthesis of this compound. researchgate.net

Comparative Analysis of Synthetic Routes

Both one-step and multi-step synthetic routes to this compound present distinct advantages and disadvantages.

| Synthetic Route | Advantages | Disadvantages |

| One-Step Synthesis | Simplified production process, higher production efficiency, potentially lower cost, and improved safety and environmental profile. google.comgoogle.com | May offer less control over individual reaction steps compared to multi-step approaches. |

| Multi-Step Synthesis | Allows for greater control over the introduction of functional groups, potentially leading to higher purity of the final product. chemicalbook.com | Generally involves more unit operations, which can lead to longer overall reaction times and potentially lower overall yield. |

The one-step synthesis from 2-hydroxypyrimidine appears to be a highly optimized and efficient method, particularly for industrial-scale production, due to its simplified process and use of less hazardous reagents. google.com The multi-step approach, while potentially more laborious, offers a modular strategy that can be advantageous for laboratory-scale synthesis or when high purity is the primary concern.

Chemical Reactivity and Derivatization of 5 Bromo 2 Chloromethyl Pyrimidine

Nucleophilic Substitution Reactions

Reactivity at the Chloromethyl Moiety

The chloromethyl group at the 2-position of the pyrimidine (B1678525) ring is analogous to a benzylic halide, exhibiting high reactivity towards nucleophilic substitution. The chlorine atom is readily displaced by a variety of nucleophiles in classic SN2 reactions. This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of diverse functional groups at this position.

For instance, the chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and sources of cyanide. acs.orgevitachem.comsigmaaldrich.com The reaction of similar chloromethyl-heterocycles with amine-functionalized supports highlights its utility in creating tethered molecules. ambeed.com Studies on the synthesis of 5-(azidomethyl)-2'-deoxyuridine, a related pyrimidine derivative, have shown that a bromomethyl group (which has similar reactivity to a chloromethyl group) can be effectively displaced by azide (B81097) ions. nih.gov This reaction proceeds by converting the hydroxymethyl precursor to a more reactive bromomethyl intermediate, which is then substituted by lithium azide. nih.gov This transformation underscores the facility with which the halogen of a halomethyl group on a pyrimidine ring can be substituted by nitrogen nucleophiles.

Formation of Carbon-Nitrogen and Carbon-Carbon Bonds

The high reactivity of the chloromethyl group is frequently exploited to form new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These reactions are fundamental for constructing the molecular frameworks of many targeted compounds.

Carbon-Nitrogen Bond Formation: The reaction of 5-bromo-2-(chloromethyl)pyrimidine (B1320968) with various nitrogen-based nucleophiles is a common strategy. For example, phthalimide (B116566) potassium salt can react with the chloromethyl group to form the corresponding N-substituted phthalimide derivative, a standard method for introducing a protected primary amine. A similar reaction has been documented for 3-(chloromethyl)pyridines. researchgate.net The resulting product, such as 2-((5-bromopyrimidin-2-yl)methyl)isoindoline-1,3-dione, can then be deprotected to yield the primary amine. Other nitrogen nucleophiles, including primary and secondary amines, readily displace the chloride to form the corresponding (5-bromopyrimidin-2-yl)methanamines.

Carbon-Carbon Bond Formation: The formation of C-C bonds can be achieved by reacting the chloromethyl group with carbon nucleophiles. A prominent example is the reaction with cyanide ions, typically from potassium or sodium cyanide, to yield the corresponding acetonitrile (B52724) derivative, (5-bromopyrimidin-2-yl)acetonitrile. chemguide.co.uk This reaction, known as cyanation, is a powerful tool for extending the carbon chain by one atom. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine. Studies on related 5-(chloromethyl)-1,2,4-oxadiazoles show that reaction with KCN effectively produces the corresponding acetonitrile. beilstein-journals.org

| Nucleophile | Reagent Example | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Amine | Ammonia, Primary/Secondary Amines | (5-Bromopyrimidin-2-yl)methanamine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, MeCN), RT to Reflux | fabad.org.tr |

| Phthalimide | Potassium Phthalimide | 2-((5-Bromopyrimidin-2-yl)methyl)isoindoline-1,3-dione | DMF, Heat | researchgate.net |

| Azide | Sodium Azide (NaN₃) | 5-Bromo-2-(azidomethyl)pyrimidine | DMF or DMSO, RT | nih.gov |

| Cyanide | Potassium Cyanide (KCN) | (5-Bromopyrimidin-2-yl)acetonitrile | Ethanolic KCN, Reflux | chemguide.co.ukbeilstein-journals.org |

| Alkoxide | Sodium Alkoxide (e.g., NaOMe) | 5-Bromo-2-(alkoxymethyl)pyrimidine | Corresponding Alcohol, RT | acs.org |

Transition Metal-Catalyzed Coupling Reactions

The bromine atom at the C5-position of the pyrimidine ring is a key site for functionalization via transition metal-catalyzed cross-coupling reactions. These reactions are highly efficient for forming C-C and C-heteroatom bonds.

Suzuki, Sonogashira, and Other Cross-Coupling Methods

The C(sp²)–Br bond at the 5-position is susceptible to oxidative addition by palladium(0) catalysts, initiating a catalytic cycle that can be coupled with a variety of partners. A significant advantage of this compound is the differential reactivity between the aryl bromide and the alkyl chloride. Under typical palladium-catalyzed conditions, the C-Br bond reacts selectively, leaving the chloromethyl group intact for subsequent transformations.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for forming C-C bonds. The reaction of this compound with an aryl- or heteroarylboronic acid (or its ester) in the presence of a palladium catalyst and a base yields the corresponding 5-aryl-2-(chloromethyl)pyrimidine. Research on the selective coupling of o-, m-, and p-chloromethyl bromobenzene (B47551) demonstrates that catalysts like Pd(OAc)₂ with phosphine (B1218219) ligands such as PCy₃·HBF₄ can achieve excellent selectivity for the C(sp²)-Br bond. Similar conditions are applicable to bromo-pyrimidine systems. google.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to produce 5-alkynyl-2-(chloromethyl)pyrimidine derivatives. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine. fabad.org.trnih.gov This method is instrumental in synthesizing conjugated enynes and aryl alkynes from halogenated pyrimidines. nih.gov

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions like the Heck coupling (with alkenes) and Negishi coupling (with organozinc reagents) are also viable for functionalizing the C5-position. sigmaaldrich.comgoogle.com The Negishi coupling, in particular, is noted for its high functional group tolerance and has been successfully applied to the synthesis of complex pyrimidine-containing molecules. google.com

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ | 5-Aryl-2-(chloromethyl)pyrimidine | google.com |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-Alkynyl-2-(chloromethyl)pyrimidine | fabad.org.trnih.gov |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-Alkenyl-2-(chloromethyl)pyrimidine | sigmaaldrich.compsu.edu |

| Negishi | Organozinc (Ar-ZnCl) | Pd(PPh₃)₄ | 5-Aryl-2-(chloromethyl)pyrimidine | google.com |

Functionalization via C-H Activation

Direct C-H activation/arylation represents a modern and atom-economical approach to forming C-C bonds, avoiding the pre-functionalization required in traditional cross-coupling. In this context, this compound can serve as the aryl halide partner. For example, palladium-catalyzed direct arylation has been demonstrated where 5-bromopyrimidine (B23866) reacts with C-H bonds of other heterocycles, such as imidazo[1,2-a]pyrazine, to form a new C-C bond. google.com This indicates the potential for this compound to arylate suitable C-H bonds under similar conditions (e.g., Pd(OAc)₂, phosphine ligand, base). google.comresearchgate.net While direct C-H functionalization on the this compound ring itself is less explored, the reactivity of its C-Br bond in such catalytic cycles is established.

Electrophilic Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further intensified by the strong electron-withdrawing effects of the bromine atom at C5 and the chloromethyl group at C2. Consequently, the pyrimidine ring in this compound is highly deactivated towards classical electrophilic aromatic substitution (EAS) reactions like nitration, sulfonation, or Friedel-Crafts acylation/alkylation, which typically require electron-rich aromatic substrates.

However, a notable exception exists where the pyrimidine ring itself can act as the electrophile. In the presence of a strong Brønsted acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, the pyrimidine nitrogen can be protonated. researchgate.net This protonation generates a highly electrophilic pyrimidinium species. This species is capable of reacting with electron-rich arenes (e.g., phenols, anisoles) in a process analogous to a Friedel-Crafts alkylation. researchgate.netnih.gov This reaction, which has been demonstrated for 5-bromopyrimidine, results in the formation of a C4-aryl bond and a dihydropyrimidine (B8664642) intermediate, which can then be re-aromatized. nih.gov This pathway provides a unique method for C-H functionalization of arenes using the activated pyrimidine as the electrophilic partner.

Advanced Applications in Organic Synthesis and Drug Discovery Scaffolds

5-Bromo-2-(chloromethyl)pyrimidine (B1320968) as a Key Synthetic Intermediate

This compound is a bifunctional reagent whose value in organic synthesis stems from the distinct reactivity of its two halogenated positions. The chloromethyl group (-CH₂Cl) at the 2-position and the bromo group (-Br) at the 5-position can be selectively manipulated, allowing for the stepwise and controlled introduction of various functional groups. This dual reactivity makes it an ideal starting material for creating diverse chemical libraries for screening purposes.

The structure of this compound is primed for the synthesis of elaborate molecular systems. The primary utility lies in its two distinct reactive handles:

The Chloromethyl Group: This group is highly susceptible to nucleophilic substitution reactions. evitachem.com Nucleophiles such as amines, alcohols, and thiols can readily displace the chloride ion, providing a straightforward method to attach a wide array of side chains and build more complex acyclic structures appended to the pyrimidine (B1678525) ring. This reaction is analogous to the well-documented reactivity of similar halomethyl-substituted heterocycles.

The Bromo Group: The bromine atom on the pyrimidine ring is well-suited for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. ossila.com These powerful carbon-carbon bond-forming reactions are staples in modern synthesis for creating biaryl systems or introducing alkenyl and alkynyl groups. By reacting the bromo-position with various boronic acids, alkenes, or terminal alkynes, chemists can fuse additional rings onto the pyrimidine core or construct larger, rigid polycyclic and heterocyclic scaffolds.

The sequential application of these reactions—for instance, a nucleophilic substitution at the chloromethyl group followed by a Suzuki coupling at the bromo-position—enables a divergent synthetic strategy, allowing for the creation of a vast number of unique and complex molecules from a single, readily available intermediate.

The inherent reactivity of this compound makes it a valuable precursor for a multitude of organic molecules. Its role as a pharmaceutical intermediate is a key application. chemicalbook.com For example, related structures like 5-bromo-2-chloropyrimidine (B32469) are critical intermediates in the synthesis of pharmaceutical agents. chemicalbook.comgoogle.com The chloromethyl derivative provides an additional point for molecular diversification. By leveraging the differential reactivity of the C-Br and C-Cl bonds, it can be used to synthesize:

Substituted Aminopyrimidines: Reaction with various primary or secondary amines at the chloromethyl position yields aminomethyl-pyrimidine derivatives, a common motif in biologically active compounds.

Ether and Thioether Derivatives: Reaction with alcohols or thiols provides access to (alkoxymethyl)pyrimidines and (alkylthiomethyl)pyrimidines, respectively.

Biaryl and Heteroaryl Pyrimidines: Cross-coupling reactions at the 5-position can introduce a range of aromatic and heteroaromatic rings, which are crucial for tuning the electronic and steric properties of a molecule to optimize its interaction with biological targets.

This flexibility solidifies the role of this compound as a pivotal building block in discovery chemistry programs aimed at developing new therapeutics.

Pyrimidine Scaffold in Medicinal Chemistry Research

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-infective, anti-inflammatory, and antiviral properties. nih.govnih.gov The ability of the pyrimidine ring's nitrogen atoms to act as hydrogen bond acceptors is a key feature contributing to its frequent success in drug design.

The synthesis of biologically active pyrimidines often involves the strategic modification of a core pyrimidine structure. A common approach begins with a multi-halogenated pyrimidine, such as 4,6-dichloropyrimidine (B16783), which allows for sequential and selective substitution reactions. nih.gov For instance, in one synthetic route, 4,6-dichloropyrimidine was first reacted with hydrazine (B178648) hydrate (B1144303) to produce 4-chloro-6-hydrazinopyrimidine. nih.gov This intermediate was then condensed with a ketone to form a hydrazone, followed by a final substitution of the remaining chlorine atom with various amines to yield the target 4,6-substituted pyrimidine derivatives. nih.gov This modular approach allows for the systematic variation of substituents at different positions on the pyrimidine ring to explore structure-activity relationships (SAR) and optimize for potency and selectivity.

The pyrimidine framework is a cornerstone in the development of drugs for major therapeutic areas, most notably oncology and infectious diseases.

Anticancer Research: Numerous pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. nih.govnih.gov These compounds often work by inducing apoptosis (programmed cell death) in cancer cells or by inhibiting key enzymes involved in cell proliferation. For example, a series of novel pyrimidine derivatives demonstrated significant cytotoxic activity against a panel of human cancer cell lines. nih.gov Another study focused on pyrimidine derivatives bearing aryl urea (B33335) moieties, which were found to induce apoptosis and cause cell cycle arrest in colon cancer cells. nih.gov

| Compound | Target Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Chloro-6-[2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]pyrimidine derivative (Compound 4) | LoVo (Colon Adenocarcinoma) | 2.01 µM | nih.gov |

| 4-Chloro-6-[2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]pyrimidine derivative (Compound 5) | MCF-7 (Breast Cancer) | 1.53 µM | nih.gov |

| 4-Chloro-6-[2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]pyrimidine derivative (Compound 6) | HeLa (Cervical Cancer) | 1.80 µM | nih.gov |

| Pyrimidine-Aryl Urea Derivative (Compound 4b) | SW480 (Colon Cancer) | 11.08 µM | nih.gov |

Anti-Infective Research: Pyrimidine derivatives are also prominent in the search for new anti-infective agents to combat bacterial and fungal pathogens. Researchers have identified chloropyrimidines as a class of compounds with significant in vitro activity against mycobacteria, including virulent strains of Mycobacterium tuberculosis. nih.gov Certain compounds with specific substitutions at the 2- and 6-positions of the pyrimidine ring have shown potent activity. nih.gov

| Compound | Target Organism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Chloropyrimidine Derivative (Compound 3c) | M. tuberculosis H37Rv | 0.75 µg/mL | nih.gov |

| Chloropyrimidine Derivative (Compound 3h) | M. tuberculosis H37Rv | 0.75 µg/mL | nih.gov |

| Chloropyrimidine Derivative (Compound 3a) | Pseudomonas aeruginosa | 12.5 µg/mL | nih.gov |

| Chloropyrimidine Derivative (Compound 3b) | Escherichia coli | 12.5 µg/mL | nih.gov |

| Chloropyrimidine Derivative (Compound 3j) | Aspergillus fumigatus | 3.12 µg/mL | nih.gov |

A key reason for the widespread success of the pyrimidine scaffold in medicinal chemistry is its role as a bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The pyrimidine ring is often used as a bioisostere for a phenyl ring. ossila.com While it maintains a similar size and planarity, the inclusion of two nitrogen atoms imparts distinct properties:

Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, which can lead to stronger and more specific interactions with biological targets like enzymes and receptors.

Improved Physicochemical Properties: The nitrogen atoms can increase the polarity and improve the aqueous solubility of a molecule compared to its carbocyclic analog. This can have a favorable impact on the pharmacokinetic properties of a drug candidate.

Potential in Materials Science Research

The unique structural characteristics of this compound, namely its reactive chloromethyl group and the electronically distinct pyrimidine ring with a bromine substituent, position it as a compound of interest for materials science. While direct research on this specific molecule in materials applications is emerging, its potential can be extrapolated from the well-established use of pyrimidine derivatives and similarly functionalized heterocyclic compounds in the development of advanced materials.

The pyrimidine core, being an electron-deficient aromatic system, is a valuable building block for materials with specific electronic and optical properties. The presence of the bromine atom and the chloromethyl group provides two distinct reactive sites, allowing for versatile chemical modifications and polymerization reactions.

The primary potential of this compound in materials science lies in its use as a monomer or a precursor for the synthesis of functional polymers and materials for electronic and photonic applications. The chloromethyl group is highly susceptible to nucleophilic substitution, enabling the grafting of this pyrimidine unit onto various substrates or its integration into polymer chains. The bromine atom can be utilized in a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to further extend the conjugation of the resulting material or to introduce other functional moieties.

One area of significant potential is in the development of organic light-emitting diodes (OLEDs). Pyrimidine derivatives are known to be effective electron-transporting materials due to their electron-deficient nature. By incorporating this compound into a polymer backbone, it is conceivable to create materials with tailored electron-transport properties. The bromine atom could be later functionalized to fine-tune the emission color or to enhance charge injection/transport characteristics.

Furthermore, the ability to functionalize both the chloromethyl and bromo positions allows for the creation of complex molecular architectures. For instance, the chloromethyl group could be used to attach the pyrimidine unit to a polymer scaffold, while the bromine atom could be used to subsequently grow conjugated side chains, leading to the formation of "bottle-brush" polymers with interesting self-assembly and optical properties.

Another potential application is in the field of sensor technology. The pyrimidine ring system can interact with various analytes through hydrogen bonding or π-π stacking interactions. By incorporating this unit into a material, it may be possible to develop chemical sensors where the binding of an analyte to the pyrimidine ring results in a detectable change in the material's optical or electronic properties.

Mechanistic Investigations at the Molecular Level

Reactivity Mechanisms of the Chloromethyl Group

The chloromethyl group attached to the C2 position of the pyrimidine (B1678525) ring is a primary site of reactivity in 5-bromo-2-(chloromethyl)pyrimidine (B1320968). The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The mechanism of these reactions is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the pyrimidine ring.

Understanding Nucleophilic Attack Pathways

Nucleophilic attack on this compound can occur through different pathways, primarily involving the substitution of the chlorine atom in the chloromethyl group. The two most common mechanisms for nucleophilic substitution are the SN1 and SN2 pathways. libretexts.org

In an SN2 (bimolecular nucleophilic substitution) mechanism, the nucleophile attacks the carbon atom of the chloromethyl group in a single, concerted step, leading to the simultaneous breaking of the C-Cl bond and formation of a new bond with the nucleophile. libretexts.org This mechanism is characterized by a second-order rate law, where the reaction rate depends on the concentrations of both the substrate and the nucleophile. libretexts.org

Alternatively, the reaction can proceed through an SN1 (unimolecular nucleophilic substitution) mechanism. This pathway involves a two-step process where the C-Cl bond first breaks to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. libretexts.org The rate of an SN1 reaction is typically dependent only on the concentration of the substrate. The stability of the potential carbocation intermediate plays a crucial role in determining the likelihood of an SN1 pathway.

The specific pathway followed is influenced by several factors. Strong, unhindered nucleophiles and polar aprotic solvents tend to favor the SN2 mechanism. Conversely, weaker nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and structural factors that promote carbocation stability would favor the SN1 pathway. For 2-chloromethylpyridines, a two-step reaction mechanism where the formation of an intermediate is the rate-determining step has been observed in reactions with amines. researchgate.net

Mechanistic Insights into Derivative Formation

The reactivity of this compound allows for the synthesis of a wide array of derivatives through nucleophilic substitution reactions. The understanding of the underlying mechanisms is crucial for controlling the reaction outcomes and efficiently producing desired compounds.

For instance, reaction with various nucleophiles such as amines, alcohols, and thiols leads to the formation of the corresponding substituted pyrimidines. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide resulted in normal substitution products. rsc.org The choice of the nucleophile and reaction conditions can be tailored to achieve specific chemical transformations.

The formation of these derivatives often proceeds via the SN2 mechanism, especially with potent nucleophiles. However, under certain conditions, particularly with weaker nucleophiles or in solvents that can stabilize ionic intermediates, contributions from an SN1-like mechanism cannot be entirely ruled out. The study of reaction kinetics, including the determination of reaction orders and the effect of substituent changes on the reaction rate, provides valuable mechanistic insights.

| Nucleophile | Product Type | Potential Mechanism |

| Amines (e.g., R-NH2) | 2-(Aminomethyl)-5-bromopyrimidine | Primarily SN2 |

| Alcohols (e.g., R-OH) | 2-(Alkoxymethyl)-5-bromopyrimidine | SN1 or SN2 |

| Thiols (e.g., R-SH) | 2-(Thioalkoxymethyl)-5-bromopyrimidine | Primarily SN2 |

Electron-Induced Processes in Halogenated Pyrimidines

Beyond nucleophilic substitution reactions, halogenated pyrimidines like this compound are also subject to electron-induced processes. These processes are particularly relevant in the context of radiation chemistry and biology, where low-energy electrons can induce significant molecular damage. mdpi.com

When a molecule like 5-bromopyrimidine (B23866) interacts with an excess electron, it can form a temporary negative ion, also known as a transient anion. rsc.org This anion can then undergo dissociation, leading to the cleavage of chemical bonds. A primary pathway for the decomposition of electron-attached 5-bromopyrimidine is the cleavage of the C-Br bond. rsc.org This process, known as dissociative electron attachment (DEA), results in the formation of a bromide anion (Br⁻) and a highly reactive pyrimidinyl radical. mdpi.com

The efficiency of this C-Br bond cleavage is dependent on the energy of the incident electron. Studies on 5-bromopyrimidine have shown that there are specific energy ranges, or resonances, where the probability of dissociation is significantly enhanced. rsc.org For instance, two main channels for electron-induced C-Br bond cleavage have been identified in the gas phase: one occurring at approximately 0.2 eV and another near 0 eV. rsc.org

In an aqueous environment, the solvation shell significantly influences the dynamics of these electron-induced processes. The solvent can stabilize the transient anion, potentially creating a barrier for spontaneous dissociation. rsc.org This highlights the importance of considering the cellular environment when studying the radiation-sensitizing effects of halogenated pyrimidines.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 5-bromo-2-(chloromethyl)pyrimidine (B1320968). These calculations provide a molecular-level understanding of its geometry and electronic nature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its structure.

The optimized geometric parameters for a related molecule, 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea, were determined using DFT calculations, showing good agreement with experimental X-ray diffraction data. tandfonline.com This highlights the reliability of theoretical methods in predicting molecular geometries.

Table 1: Representative Optimized Geometric Parameters for a Substituted Pyrimidine (B1678525) Derivative (Note: Data is for a related complex pyrimidine derivative and is illustrative of the types of parameters calculated)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Br | 1.89 |

| C-N (ring) | 1.32 - 1.38 |

| C-C (ring) | 1.39 - 1.42 |

| N-C-N | 126.5 |

| C-N-C | 115.8 |

Data adapted from studies on a related pyridopyrimidine compound. tandfonline.com

Electronic Structure Analysis (HOMO-LUMO, MEP, NBO)

Electronic structure analysis provides a deeper understanding of the reactivity and kinetic stability of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. irjweb.com

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on the molecule's surface. These maps use a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, while the hydrogen atoms and the region around the bromine atom would exhibit positive potential. epa.gov

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between occupied and unoccupied orbitals. This analysis provides insights into intramolecular interactions, such as hyperconjugation, and the stability arising from these interactions. epa.govnih.gov

Table 2: Representative Electronic Properties for Substituted Pyrimidine Derivatives (Note: This data is illustrative and compiled from studies on various pyrimidine derivatives)

| Property | Value (eV) |

| HOMO Energy | -6.2 to -5.7 |

| LUMO Energy | -0.9 to -1.5 |

| HOMO-LUMO Gap | 4.8 to 5.3 |

Data adapted from various sources on substituted pyrimidines. irjweb.comresearchgate.net

Spectroscopic Property Predictions

Computational methods are highly effective in simulating spectroscopic data, which can aid in the identification and characterization of this compound.

Vibrational Spectroscopy (FT-IR, Raman) Simulation

Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Fourier-Transform Infrared (FT-IR) and Raman spectra. By comparing the simulated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. Studies on pyrimidine and its derivatives have shown that DFT calculations can accurately reproduce experimental vibrational spectra. nih.govnih.gov For this compound, characteristic vibrational modes would include the stretching of the C-Br and C-Cl bonds, as well as the various stretching and bending modes of the pyrimidine ring and the chloromethyl group.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Quantum chemical calculations can also predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding tensors for each nucleus. The calculated chemical shifts, when compared to experimental NMR spectra, can confirm the molecular structure. While experimental NMR data for the related compound 5-bromo-2-chloropyrimidine (B32469) is available, specific computational predictions for this compound are not widely published. Current time information in Bangalore, IN. However, DFT-based methods have been successfully used to predict NMR spectra for a wide range of organic molecules. tandfonline.com

Reaction Mechanism Modeling and Energetics

Theoretical modeling can be employed to study the mechanisms and energy profiles of reactions involving this compound. For instance, in nucleophilic substitution reactions where the chlorine of the chloromethyl group is displaced, computational chemistry can be used to model the transition state structure and calculate the activation energy of the reaction. This information is valuable for understanding the reactivity of the compound and for optimizing reaction conditions. While specific studies on the reaction mechanisms of this compound are not detailed in the literature, the synthesis of related compounds like 5-bromo-2-chloropyrimidine often involves reactions whose mechanisms can be elucidated through computational modeling. chemicalbook.com

Advanced Computational Methodologies in Heterocyclic Chemistry

The study of heterocyclic molecules, including pyrimidine derivatives, has been significantly advanced by a variety of computational methods. These theoretical approaches allow for the detailed examination of molecular geometries, electronic properties, and spectroscopic characteristics. nih.gov

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for systems like this compound. nih.gov This method is widely used to predict the electronic structure and properties of molecules, proving particularly effective for studying the reactivity and stability of heterocyclic compounds. nih.gov DFT calculations can provide optimized molecular geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity. nih.govnih.gov For instance, DFT has been successfully used to assign the vibrational spectra of 5-bromocytosine (B1215235) and to identify its tautomeric forms in the isolated state. nih.gov

Ab initio calculations , which are based on first principles of quantum mechanics without the use of empirical parameters, offer another powerful tool. nih.gov These methods, while often more computationally intensive than DFT, can provide highly accurate results for smaller molecules. They are particularly useful for benchmarking other methods and for situations where electron correlation effects are critical.

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies represent another tier of computational analysis, particularly relevant in medicinal chemistry. nih.gov Docking simulations can predict the binding orientation and affinity of a molecule to a biological target, while QSAR models correlate chemical structure with biological activity. nih.gov For pyrimidine derivatives, these methods can help in designing compounds with specific inhibitory functions by understanding the structural requirements for binding to enzymes or receptors. nih.gov

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. acs.org This approach can reveal the conformational flexibility of the chloromethyl group in this compound and its interactions with solvent molecules or a biological receptor over time.

Illustrative Computational Data for Related Pyrimidine Derivatives

Table 1: Calculated Molecular Properties of Halogenated Pyrimidines

This table presents calculated data for 5-bromopyrimidine (B23866), a closely related structure. The data includes orbital energies and ionization potentials, which are fundamental to understanding the molecule's electronic behavior and reactivity. The calculations were performed using the binary-encounter-Bethe (BEB) model with input from quantum chemical methods like Hartree-Fock (H-F) and outer valence Green function (OVGF). nih.gov

| Property | 5-bromopyrimidine |

| Ionization Potential (eV) | 9.50 |

| HOMO Energy (eV) | -9.89 |

| LUMO Energy (eV) | 0.54 |

| HOMO-LUMO Gap (eV) | 10.43 |

Data sourced from a theoretical study on electron-impact ionization of halogenated pyrimidines. nih.gov

Table 2: Experimental Crystallographic Data for 5-bromo-2-chloropyrimidin-4-amine

Experimental data from X-ray crystallography provides the most accurate information about the solid-state structure of a molecule. This data is often used to validate the results of computational geometry optimizations. The following table includes selected bond lengths and angles for 5-bromo-2-chloropyrimidin-4-amine, a compound with a similar substitution pattern to the title compound. researchgate.net

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Br1-C5 | 1.889 (2) |

| Cl1-C2 | 1.737 (2) |

| N1-C2 | 1.312 (3) |

| C2-N3 | 1.325 (3) |

| N3-C4 | 1.340 (3) |

| C4-C5 | 1.385 (3) |

| C5-C6 | 1.388 (3) |

| C6-N1 | 1.332 (3) |

| N1-C2-N3 | 127.3 (2) |

| C4-C5-C6 | 116.3 (2) |

| C5-C6-N1 | 122.9 (2) |

| C2-N1-C6 | 115.1 (2) |

Data obtained from single-crystal X-ray diffraction of 5-bromo-2-chloropyrimidin-4-amine. researchgate.net

The application of the aforementioned computational methodologies to this compound would likely yield valuable data regarding its structural and electronic characteristics. Based on studies of similar molecules, it is expected that the bromine atom at the C5 position and the chloromethyl group at the C2 position will significantly influence the molecule's dipole moment, electrostatic potential, and the energies of its frontier molecular orbitals, thereby dictating its reactivity in chemical and biological systems. nih.gov

Future Perspectives and Research Directions

Exploration of New Derivatization Strategies

The dual reactivity of 5-bromo-2-(chloromethyl)pyrimidine (B1320968) is a cornerstone of its synthetic value. The bromine atom is amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of carbon-based substituents. Future investigations will likely focus on expanding the repertoire of these transformations, potentially employing novel catalyst systems to achieve higher yields and broader substrate scope. Concurrently, the chloromethyl group serves as a reactive electrophilic site for nucleophilic substitution, enabling the facile introduction of oxygen, nitrogen, and sulfur-containing functional groups. Research in this area will likely target the development of more selective and efficient substitution reactions to generate diverse libraries of pyrimidine (B1678525) derivatives.

Expanding the Scope of Pyrimidine-Based Scaffolds in Chemical Biology

The pyrimidine nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound offers a unique vector for the design of novel bioactive molecules. Future research is anticipated to leverage this scaffold for the development of chemical probes to interrogate biological systems. For instance, the attachment of fluorescent dyes or affinity tags via the chloromethyl handle could facilitate the identification and visualization of protein targets. Moreover, the inherent reactivity of the chloromethyl group could be exploited in the design of targeted covalent inhibitors, a strategy of growing importance in drug discovery.

Synergistic Integration of Experimental and Computational Methodologies

The confluence of experimental and computational chemistry provides a powerful paradigm for modern molecular science. In the context of this compound, computational tools such as Density Functional Theory (DFT) can offer deep insights into its electronic structure, reactivity, and spectroscopic properties. Such in silico studies can rationalize observed chemical behavior and guide the design of new experiments. For example, computational modeling can predict the most favorable sites for chemical reactions and estimate the thermodynamic and kinetic parameters of various synthetic routes. The synergistic application of these computational approaches with empirical laboratory work is expected to accelerate the discovery and optimization of novel applications for this versatile pyrimidine derivative.

Q & A

Q. Key Parameters :

- Temperature : Sub-zero conditions (273 K) prevent premature decomposition during nitro reduction .

- Solvent Choice : Acetonitrile enables high-purity recrystallization .

How is the crystal structure of this compound determined, and what software tools are essential for structural refinement?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key findings include:

Q. Software Tools :

- OLEX2 : Integrates structure solution, refinement, and visualization (R factor: 0.024; wR factor: 0.058) .

- SHELXT : Automates space-group determination and initial structural models .

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., chloromethyl at C2, bromo at C5).

- GC Analysis : Validates purity (>98%) .

- X-ray Diffraction : Resolves hydrogen-bonding networks and crystallographic parameters (e.g., space group P212121) .

Methodological Note : IR spectroscopy identifies N–H stretching vibrations (3100–3300 cm⁻¹) associated with hydrogen bonds .

How do hydrogen bonding interactions influence the supramolecular assembly of this compound in the solid state?

Advanced Research Question

In the crystal lattice:

- Inversion Dimers : N7–H72···N3 bonds (2.89 Å) create dimers .

- 2D Networks : N7–H71···N1 interactions (3.12 Å) extend dimers into sheets parallel to the bc plane .

- Thermal Stability : These interactions enhance melting points (460–461 K) compared to non-hydrogen-bonded analogs .

Experimental Validation : SCXRD and Hirshfeld surface analysis quantify interaction strengths .

What role does this compound serve as an intermediate in targeted drug synthesis, particularly in kinase inhibitors?

Advanced Research Question

- FGFR4 Inhibitors : The chloromethyl group undergoes nucleophilic substitution with cysteine residues in FGFR4, enabling covalent binding. Example: Pyrimido[4,5-d]pyrimidin-2-one derivatives show IC50 values <100 nM .

- Anticancer Agents : Serves as a precursor for 5-bromo-2-(4-methylpiperidin-1-yl)pyrimidine, a key intermediate in kinase-targeted therapies .

What computational approaches (e.g., DFT) are employed to model the electronic properties and reactivity of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Predicts electrophilic reactivity at C5 (bromo) and C2 (chloromethyl). Calculated HOMO-LUMO gaps (~4.5 eV) align with experimental redox potentials .

- Crystallographic Validation : Unit cell parameters (a = 10.18 nm, b = 17.62 nm) match SCXRD data within 0.5% error .

How can conflicting data on the thermal stability and melting points of this compound be resolved experimentally?

Q. Data Contradiction Analysis

- Reported Discrepancies : Melting points vary from 78–80°C to 460–461 K (187–188°C) .

- Resolution Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.